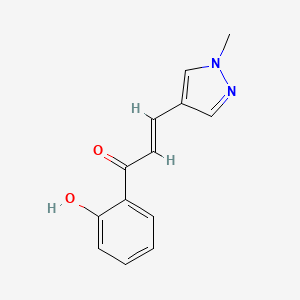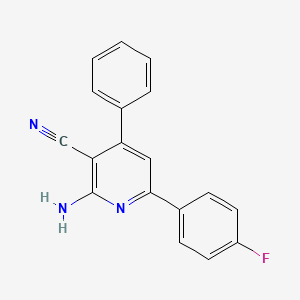
(2E)-1-(2-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one.
Reduction: Formation of 1-(2-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its biological effects. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound with a similar structure but without the pyrazole ring.
Flavonoids: A class of compounds with a similar backbone but with additional oxygen-containing functional groups.
Curcumin: A natural compound with a similar structure and known for its anti-inflammatory and antioxidant properties.
Uniqueness
(E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of the pyrazole ring, which can impart different biological activities and chemical reactivity compared to other chalcones and related compounds.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H12N2O2/c1-15-9-10(8-14-15)6-7-13(17)11-4-2-3-5-12(11)16/h2-9,16H,1H3/b7-6+ |
InChI Key |
ZEYYYHXXOSNJTE-VOTSOKGWSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2O |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14930086.png)
![N'-[(1E)-1-(2-hydroxyphenyl)propylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14930098.png)
![N-(3-chloro-2-methylphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B14930104.png)
![4-[3-(diethylamino)propyl]-5-{5-[(2-methoxyphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14930109.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930112.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B14930117.png)
![4-Bromobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate](/img/structure/B14930126.png)
![7-(3-nitrophenyl)-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930128.png)
![ethyl 5-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14930135.png)
![N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14930137.png)
![{[(4-Methylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14930144.png)

![methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14930153.png)
![ethyl 6-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14930178.png)
